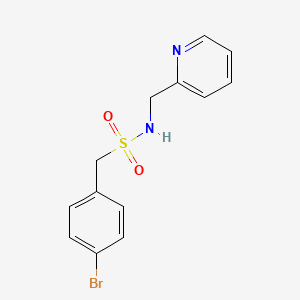
4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile, typically involves multi-step chemical reactions, starting from simple precursors. Bharathi and Santhi (2017) described a method that combines elemental, IR, 1HNMR spectral methods for the characterization of pyrazole compounds, highlighting the utility of density functional theory (DFT) for understanding molecular architecture and optoelectronic properties (Bharathi & Santhi, 2017). Additionally, Rao et al. (2014) developed a novel synthesis for related benzonitriles, emphasizing the importance of tetrazole formation and highlighting an efficient pathway for producing biologically potent derivatives (Rao, Gopal Rao, & Prasanna, 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile, is crucial for their chemical reactivity and properties. Kumara et al. (2018) utilized single crystal X-ray diffraction studies to confirm the structure of a novel pyrazole derivative, providing insight into the molecular geometry and stability through intermolecular hydrogen bonds (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions that modify their properties for specific applications. The versatility of these compounds is demonstrated through their ability to participate in hydrogen bonding, charge transfer, and other interactions that influence their chemical behavior. Portilla et al. (2007) discussed how molecules of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate link into complex sheets through a combination of hydrogen bonds, showing the diversity of molecular interactions possible with pyrazole derivatives (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of 4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for their application in various fields, including materials science and pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of pyrazole derivatives in synthesis and application. Studies by Halim and Ibrahim (2022) on the synthesis and properties of novel pyrazole derivatives provide insights into their electronic structure, reactivity, and potential applications in materials science (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
4-(3,4-diacetyl-5-methylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-14(10(2)19)15(11(3)20)17-18(9)13-6-4-12(8-16)5-7-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGGRTVLNMUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C#N)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(1-ethyl-4-methyl-1H-pyrazol-3-yl)acrylonitrile](/img/structure/B4640739.png)
![N~1~-(3,4-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4640750.png)

![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4640776.png)
![4-allyl-3-[(4-fluorobenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4640778.png)
![{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4640782.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl 3-nitrobenzoate](/img/structure/B4640783.png)
![4-{[5-methyl-4-(phenoxymethyl)-2-furoyl]amino}benzoic acid](/img/structure/B4640789.png)
![N-[1-(2-furyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4640794.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4640826.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4640828.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4640833.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide](/img/structure/B4640835.png)